Reduced Lipophilicity vs 3-Cyclopentylpropionic Acid
3-(1-Hydroxycyclopentyl)propanoic acid exhibits a significantly lower logP (0.76 to 1.16) and higher topological polar surface area (TPSA of 57.53 Ų) compared to the non-hydroxylated analog 3-cyclopentylpropionic acid (logP 2.04–2.85, TPSA 37.3 Ų) . The presence of the hydroxyl group decreases lipophilicity by approximately 1–1.5 logP units and increases TPSA by ~20 Ų .
| Evidence Dimension | Lipophilicity and Polarity |
|---|---|
| Target Compound Data | logP = 0.76 (Fluorochem) / 1.16 (Chemscene); TPSA = 57.53 Ų |
| Comparator Or Baseline | 3-Cyclopentylpropionic acid: logP = 2.04–2.85; TPSA = 37.3 Ų |
| Quantified Difference | Δ logP ≈ -1 to -1.5 units; Δ TPSA ≈ +20 Ų |
| Conditions | Computed values from vendor technical datasheets and chemical databases |
Why This Matters
The lower logP and higher TPSA of the target compound suggest improved aqueous solubility and reduced passive membrane permeability, which are critical factors for oral bioavailability and distribution in medicinal chemistry programs.
